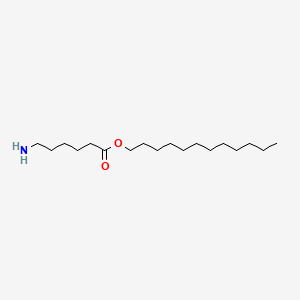

Dodecyl 6-aminocaproate

Description

Structure

2D Structure

Properties

CAS No. |

39874-56-1 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

dodecyl 6-aminohexanoate |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h2-17,19H2,1H3 |

InChI Key |

HOBFNYJWHAJAHL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCN |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCN |

Other CAS No. |

39874-56-1 |

Synonyms |

DDEAC dodecyl 6-aminocaproate dodecyl epsilon-aminocaproate epsilon-aminocaproate 1-dodecyl este |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Dodecyl 6 Aminocaproate Research

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental for the separation and quantification of Dodecyl 6-aminocaproate from synthesis reaction mixtures, formulations, or biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound and its parent compound, 6-aminocaproic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed method. slideshare.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (often a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase.

While specific methods for this compound are often proprietary, the analysis of its precursor, 6-aminocaproic acid, provides a solid framework. For instance, 6-aminocaproic acid can be analyzed using a mixed-mode column with a mobile phase of acetonitrile (B52724) and water containing a buffer like ammonium (B1175870) formate (B1220265) or sulfuric acid. sielc.comsielc.com Detection is typically achieved using a UV detector at a low wavelength, such as 200 nm, where the carboxyl group absorbs light. sielc.comsielc.com In some cases, derivatization with an agent like dansyl chloride is used to enhance UV detection, shifting the analytical wavelength to around 288 nm. uran.uaresearchgate.net

A developed RP-HPLC method for determining T12, a carbamate (B1207046) salt that decomposes into this compound, further underscores the utility of this technique in related analyses. nih.gov The quantification of this compound would follow similar principles, with adjustments to the mobile phase composition to account for the increased hydrophobicity from the dodecyl chain, ensuring adequate retention and resolution. The method's validation according to ICH guidelines confirms its specificity, linearity, accuracy, and precision. slideshare.netinnovareacademics.in

Table 1: Example HPLC Conditions for 6-Aminocaproic Acid Analysis This table presents typical conditions for the analysis of the parent amino acid, which can be adapted for the dodecyl ester.

| Parameter | Condition 1 sielc.com | Condition 2 sielc.com | Condition 3 (with Derivatization) researchgate.net |

|---|---|---|---|

| Column | Newcrom A, 4.6 x 150 mm, 5 µm | Primesep A, 4.6 x 250 mm, 5 µm | RP-18e, 250x4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (10/90) with 10 mM Ammonium Formate (pH 3.0) | Acetonitrile (20%) with 0.2% Perchloric Acid in Water | Gradient of Acetonitrile and Buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection | CAD, Corona (MS-compatible) | UV at 200 nm | UV at 288 nm |

| Column Temperature | Not Specified | Not Specified | 35 °C |

Electrophoretic Methods for Protein and Enzyme Purity

Electrophoresis is a foundational analytical technique in biochemical research, enabling the separation of proteins and enzymes based on their size and charge. longdom.org This separation is crucial for assessing the purity of enzyme preparations and understanding their composition, which is particularly relevant in studies involving the metabolism of aminocaproates. longdom.orgwur.nl

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used denaturing electrophoretic technique to separate proteins based on their molecular weight. numberanalytics.comacs.org The detergent SDS denatures proteins, disrupting their non-covalent structures and imparting a uniform negative charge proportional to the protein's mass. When an electric field is applied, these SDS-protein complexes migrate through the polyacrylamide gel matrix toward the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. This method is highly effective for determining the molecular weight, subunit composition, and purity of enzymes. numberanalytics.com

In the context of aminocaproate research, SDS-PAGE is instrumental in studying enzymes involved in the metabolic pathways of aminocaproic acid and its derivatives. For instance, it has been used to analyze amidases, which are enzymes that cleave amide bonds and are involved in the degradation of nylon byproducts like the 6-aminohexanoate (B3152083) cyclic dimer. pnas.org Researchers have utilized SDS-PAGE to monitor the purification of these enzymes from host organisms like E. coli and to analyze various mutant forms to identify key catalytic residues. pnas.org By comparing the protein bands on a gel from different purification stages, one can assess the effectiveness of the purification protocol. The final purified sample should ideally show a single band corresponding to the target enzyme. pnas.org

Research on an amidase from Rhodococcus rhodochrous J1 that acts on 6-aminohexanoate derivatives provides a clear example of SDS-PAGE application. pnas.org After overexpression in E. coli, the wild-type and several mutant enzymes were purified, and their specific activities were determined. SDS-PAGE was used to visualize the purified enzymes and confirm their purity before functional assays were conducted. pnas.org

Table 1: Specific Activities of Purified Wild-Type and Mutant Amidase Enzymes This interactive table summarizes the relative activity of different amidase enzyme variants involved in aminocaproate metabolism, as analyzed following purification verified by SDS-PAGE.

| Enzyme Variant | Specific Activity (units/mg) | Relative Activity (%) |

|---|---|---|

| Wild-Type | 12.2 | 100% |

| D191E Mutant | 0.162 | 1.33% |

| C203A Mutant | 1.40 | 11.5% |

| D191N Mutant | Not Detected | <0.01% |

| S195A Mutant | Not Detected | <0.01% |

Data derived from research on amidase activity on 6-aminohexanoate derivatives. pnas.org

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution native gel technique used to separate intact protein complexes. cuni.cznih.gov Unlike SDS-PAGE, BN-PAGE preserves the native structure and enzymatic activity of the complexes, allowing for the analysis of their size, subunit composition, and assembly. nih.govabcam.com A key feature of this method is the use of the dye Coomassie Brilliant Blue G-250, which binds to the surface of protein complexes and provides the necessary negative charge for electrophoretic migration without denaturing the proteins. cuni.cznih.gov

Crucially for this field of study, 6-aminocaproic acid (also known as ε-aminocaproic acid) is a fundamental component of the buffers used in BN-PAGE. nih.govbenchsci.com It is used at high concentrations in both the gel and sample buffers to improve the solubilization of membrane protein complexes and to maintain their stability during the electrophoretic run. cuni.cznih.gov This makes BN-PAGE an ideal technique for analyzing macromolecular assemblies in a buffer system that inherently contains an aminocaproate. Following separation by BN-PAGE, the intact complexes can be further analyzed by a second-dimension SDS-PAGE to separate the individual protein subunits, providing detailed information on the composition of each complex. abcam.combenchsci.com

This method has been extensively applied to study large macromolecular structures like mitochondrial respiratory chain complexes. nih.gov The use of aminocaproic acid in the buffers ensures that these large, often hydrophobic, complexes remain soluble and intact throughout the separation process. nih.gov

Table 2: Typical Composition of Buffers for Blue Native-PAGE This interactive table details the components of the anode, cathode, and gel buffers used in BN-PAGE, highlighting the integral role of 6-aminocaproic acid.

| Buffer | Component | Typical Concentration | Purpose |

|---|---|---|---|

| Anode Buffer | Bis-Tris | 50 mM | Buffering agent. nih.gov |

| Cathode Buffer | Tricine | 50 mM | Trailing ion for protein stacking and separation. nih.gov |

| Bis-Tris | 15 mM | Buffering agent. nih.gov | |

| Coomassie Blue G-250 | 0.02% (w/v) | Binds to proteins to provide negative charge for migration. nih.gov | |

| Gel Buffer (3x Stock) | 6-Aminocaproic Acid | 1.5 M | Improves protein complex solubilization and stability. protocols.io |

| Bis-Tris | 150 mM | Buffering agent. protocols.io |

Buffer compositions are based on established protocols for BN-PAGE. nih.govprotocols.io

SDS-PAGE Analysis of Enzymes Relevant to Aminocaproate Metabolism

In Vitro Diffusion Cell Methodologies for Permeation Studies

In vitro permeation studies are essential for evaluating the ability of a chemical compound to cross a membrane barrier, such as the skin. The Vertical Diffusion Cell, commonly known as the Franz diffusion cell, is a standard and reproducible apparatus used for these assessments. nih.gov The Franz cell consists of a donor compartment at the top and a receptor compartment at the bottom, separated by a membrane (e.g., excised human or animal skin, or a synthetic membrane). The compound of interest, such as this compound, is often included in a formulation applied to the membrane in the donor chamber. researchgate.net The receptor chamber is filled with a fluid (receptor medium) that is continuously stirred and maintained at a constant temperature to mimic physiological conditions. nih.gov Samples are withdrawn from the receptor fluid at set time intervals to quantify the amount of the active substance that has permeated the membrane.

This methodology is directly applicable to this compound (DDEAC), which is investigated as a transdermal permeation enhancer. researchgate.net Studies use Franz cells to measure the flux of a model drug across the skin in the presence and absence of the enhancer. dntb.gov.ua For example, the permeation of a drug like adefovir (B194249) across excised skin can be measured with a formulation containing this compound or its derivatives. dntb.gov.ua An increase in the cumulative amount of the drug detected in the receptor fluid over time, compared to a control formulation without the enhancer, demonstrates the efficacy of this compound in improving skin penetration. dntb.gov.ua

Table 3: Example Permeation Study Data Using a Franz Diffusion Cell This interactive table presents hypothetical data from an in vitro permeation study, illustrating the enhancing effect of this compound on the skin permeation of a model drug.

| Time (hours) | Cumulative Drug Permeated - Control (µg/cm²) | Cumulative Drug Permeated - with this compound (µg/cm²) |

|---|---|---|

| 2 | 5.2 | 25.8 |

| 4 | 11.5 | 60.1 |

| 6 | 18.3 | 105.7 |

| 8 | 25.9 | 155.4 |

| 12 | 40.1 | 243.6 |

Data modeled after typical results from Franz cell permeation studies of transdermal enhancers. dntb.gov.ua

Mechanistic Investigations of Biochemical and Biophysical Interactions of Dodecyl 6 Aminocaproate Derivatives

Role of Dodecyl 6-Aminocaproate as a Permeation Enhancer in Model Systems

This compound (DDEAC) has been identified as a potent transdermal permeation enhancer, demonstrating significant efficacy with low toxicity and minimal dermal irritation. researchgate.netactascientific.com Its mechanism of action is primarily centered on its interaction with the stratum corneum (SC), the outermost layer of the skin that serves as the principal barrier to drug penetration. mdpi.comnih.gov

The stratum corneum is often described by the "brick and mortar" model, where the corneocytes (bricks) are embedded in an intercellular lipid matrix (mortar). mdpi.com This lipid domain, rich in ceramides, cholesterol, and free fatty acids, is highly organized and constitutes the main barrier to drug diffusion. mdpi.comuniversiteitleiden.nl Permeation enhancers like DDEAC, which are amphiphilic molecules with a polar head group and a lipophilic chain, are designed to interact with and disrupt this organized lipid structure. mdpi.comnih.gov

The primary mechanism by which DDEAC enhances permeation is by disrupting the tight packing of the intercellular lipids. mdpi.comnih.gov Its lipophilic dodecyl tail inserts itself between the hydrophobic chains of the SC lipids, increasing the fluidity and disorder of the lipid bilayers. mdpi.comstxip.org This disruption creates more permeable regions or "pores" within the lipid matrix, which reduces the barrier's resistance and facilitates the transport of drug molecules through this intercellular route. mdpi.com Studies on similar enhancers show that they can decrease the phase transition temperatures of the lipid domain, which is indicative of increased motional freedom or fluidity of the lipid components. cmu.ac.th This interaction leads to a more fluid lipid domain, thereby enhancing the flux of both hydrophilic and lipophilic penetrants. mdpi.com

The chemical structure of DDEAC is crucial to its function as a permeation enhancer, with both its alkyl chain and amine group playing significant roles.

Alkyl Chain Length: The length of the alkyl chain is a critical determinant of enhancement potency. Research indicates that amphiphilic enhancers with alkyl chains of 10–12 carbons exhibit the best profile for disrupting the SC lipid barrier. mdpi.comnih.gov These chains are shorter than the fatty acids typically found in the stratum corneum (18 carbons or more). mdpi.com This size difference allows the shorter enhancer molecules to be incorporated into the lipid packing, where they create disruptions and increase fluidity. mdpi.com Comparative studies have shown that dodecyl-6-aminohexanoate (DDEAC) provides excellent permeation enhancement. nih.gov For instance, the enhancement ratios of 6-aminohexanoates were found to decrease with branching in the alkyl chain; the linear dodecan-1-yl ester (ER 39.7) was significantly more potent than the branched dodecan-2-yl (ER 29.3) and dodecan-4-yl (ER 3.1) esters, highlighting the importance of a linear chain for optimal interaction with SC lipids. researchgate.net

Amine Functionality: The primary amine group in DDEAC is a key functional feature. This polar head group allows the molecule to interact with the polar regions of the lipid bilayer. stxip.org More importantly, the free amino group can react with atmospheric carbon dioxide to form an ammonium (B1175870) carbamate (B1207046) known as Transkarbam 12 (T12). researchgate.netactascientific.com This transformation is central to the compound's high activity and leads to a dual mechanism of action, as discussed in the following section. The flexibility of the 6-aminohexanoic acid structure is also considered a contributor to its effectiveness, potentially allowing the molecule to adopt an optimal conformation for interacting with SC lipid bilayers. nih.govmdpi.com

Table 1: Effect of Alkyl Chain Branching on Enhancement Ratio (ER) of 6-Aminohexanoates

| Compound | Enhancement Ratio (ER) | Reference |

|---|---|---|

| Dodecan-1-yl 6-aminohexanoate (B3152083) | 39.7 | researchgate.net |

| Dodecan-2-yl 6-aminohexanoate | 29.3 | researchgate.net |

| Dodecan-4-yl 6-aminohexanoate | 3.1 | researchgate.net |

| Cyclododecyl 6-aminohexanoate | 2.2 | researchgate.net |

This compound (DDEAC) can react with carbon dioxide to form a derivative known as Transkarbam 12 (T12), a two-chain ammonium carbamate. researchgate.netactascientific.com This derivative is considered the active form of the enhancer and exhibits a distinct pH-dependent activity profile. nih.govresearchgate.net

Transkarbam 12 is stable in neutral and slightly alkaline conditions but is designed to decompose in the naturally acidic environment of the stratum corneum (pH ~4-6). nih.govresearchgate.net This pH-sensitive decomposition is a key part of its dual mechanism of action. nih.govcuni.cz Upon penetrating the acidic SC, the carbamate decomposes, releasing carbon dioxide and two molecules of the protonated form of DDEAC. nih.govresearchgate.netresearchgate.net

This decomposition has two major consequences for permeation enhancement:

Lipidic Pathway Influence: The initial penetration of the T12 carbamate and its subsequent decomposition within the intercellular lipids influences the lipidic pathway. nih.govresearchgate.net The release of CO2 is thought to interfere with the highly ordered lipid packing, further disrupting the barrier. cuni.cz

Pore Pathway Influence: The released protonated DDEAC is itself an active enhancer. nih.govcuni.cz Being more hydrophilic, it is capable of increasing the permeation of drugs that favor the aqueous pore pathway. nih.gov

This dual effect, influencing both lipidic and aqueous pathways, is responsible for the broad-spectrum activity and favorable properties of T12, making it a highly effective enhancer for a wide range of drugs. nih.govcuni.cz The pH-dependent nature of this mechanism was confirmed by studies showing its effects on the permeation of model drugs and on skin electrical impedance. nih.govcuni.cz

Structural Determinants Influencing Enhancement Potency (e.g., Alkyl Chain Length, Amine Functionality)

Enzymatic Biotransformation and Biodegradation Studies

An important characteristic of amino acid-based enhancers like this compound is their potential for biodegradation, which can mitigate long-term effects on the skin barrier.

This compound and its derivatives are susceptible to hydrolysis by esterases, which are present in the viable epidermis. researchgate.netcuni.cz This enzymatic action breaks the labile ester bond, degrading the enhancer into its constituent parts: dodecanol (B89629) and 6-aminohexanoic acid. researchgate.net This biodegradation is a desirable feature, as it ensures the enhancer's action is reversible and prevents potential harmful accumulation. cuni.cz

Studies using porcine esterase, a common model for human skin enzymes, have demonstrated the rapid metabolism of DDEAC derivatives. cuni.czscience.gov For example, dodecyl 6-(dimethylamino)hexanoate (DDAK), a close analog of DDEAC, was shown to be rapidly hydrolyzed by porcine esterase with a half-life (t1/2) of 17.2 minutes. cuni.cz Similarly, Transkarbam 12 (T12) was found to be biodegradable by esterase, with its metabolization following second-order kinetics and a half-life of 31 minutes. researchgate.net This rapid enzymatic breakdown supports the low toxicity profile of these enhancers. researchgate.netcuni.cz

Table 2: Enzymatic Hydrolysis of DDEAC Analogs by Porcine Esterase

| Compound | Half-life (t1/2) in minutes | Reference |

|---|---|---|

| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | 17.2 | cuni.cz |

| Transkarbam 12 (T12) | 31 | researchgate.net |

6-Aminocaproic acid (also known as 6-aminohexanoic acid or ε-aminocaproic acid, EACA), a component of DDEAC, is a well-characterized enzyme inhibitor. wikipedia.orgebi.ac.uk It functions as a synthetic derivative and structural analog of the amino acid lysine (B10760008). wikipedia.orgbionity.compatsnap.com This structural similarity allows it to act as a competitive inhibitor for enzymes that normally bind to lysine residues. wikipedia.orgebi.ac.uk

The primary mechanism of action for 6-aminocaproic acid is the inhibition of fibrinolysis, the process of breaking down blood clots. bionity.compatsnap.comnih.gov It achieves this by binding reversibly to the lysine-binding sites on the kringle domain of plasminogen. bionity.compatsnap.com This binding prevents plasminogen from attaching to fibrin (B1330869), which in turn blocks its activation into plasmin, the key enzyme responsible for degrading fibrin clots. patsnap.com By inhibiting plasminogen activation, 6-aminocaproic acid effectively stabilizes clots. patsnap.com To a lesser degree, it also exhibits antiplasmin activity. pfizer.com

Table 3: Enzymes Inhibited by 6-Aminocaproic Acid and its Analogs

| Enzyme | Mechanism/Effect | Reference |

|---|---|---|

| Plasminogen | Binds to lysine-binding sites, preventing activation to plasmin. | bionity.compatsnap.com |

| Plasminogen Activators (e.g., tPA, urokinase) | Inhibits their action, reducing plasmin formation. | pfizer.comcaymanchem.com |

| Plasmin | Exerts antiplasmin activity. | sigmaaldrich.com |

| Chymotrypsin | Reported to be an inhibitor. | sigmaaldrich.comscientificlabs.ie |

| Carboxypeptidase B | Binds and inactivates the enzyme. | sigmaaldrich.comscientificlabs.ie |

Inhibition of Plasminogen Activators (Streptokinase, Fibrinokinase, Urokinase)

Degradation of 6-Aminohexanoate Oligomers by Bacterial Hydrolases

6-Aminohexanoate is the monomer unit of nylon-6, and its oligomers are by-products of nylon manufacturing. nih.govresearchgate.net Certain bacteria have evolved the capacity to degrade these synthetic oligomers, using them as a source of carbon and nitrogen. nih.govresearchgate.net This degradation is carried out by a specialized set of enzymes, primarily hydrolases.

Research has identified several key enzymes involved in this process, particularly in bacterial strains isolated from environments like nylon factory wastewater and sewage sludge. nih.govresearchgate.net The primary enzyme responsible for breaking down linear oligomers of 6-aminohexanoate is an endo-type oligomer hydrolase known as NylC. nih.govresearchgate.netasm.org

Studies on alkalophilic (alkali-loving) bacteria such as Agromyces sp. and Kocuria sp. have characterized their NylC enzymes and compared them to the hydrolase from the well-studied neutrophilic (neutral pH-loving) bacterium Arthrobacter sp. KI72. nih.govresearchgate.net

| Bacterial Strain | Enzyme | Optimal pH for Activity | Thermostability | Substrate Affinity (Km for cyclic oligomer) | Reference |

|---|---|---|---|---|---|

| Agromyces sp. KY5R | NylC | 9.0 - 10.0 | Stable up to 65°C | 0.14 mg/ml | nih.govresearchgate.net |

| Kocuria sp. KY2 | NylC | 8.5 - 9.5 | Stable up to 65°C | 0.16 mg/ml | nih.govresearchgate.net |

| Arthrobacter sp. KI72 | NylC | ~7.0 | Less stable at high temperatures | 0.29 mg/ml | nih.govresearchgate.net |

The hydrolases from the alkalophilic strains show superior stability and activity under alkaline conditions and at higher temperatures, as well as a higher affinity (lower Km value) for their substrates compared to the enzyme from the neutrophilic strain. nih.govresearchgate.net The NylC enzyme functions as an endo-hydrolase, meaning it cleaves internal peptide bonds within the 6-aminohexanoate oligomer chain. asm.org This is part of a larger enzymatic pathway that includes other hydrolases like NylA (cyclic-dimer hydrolase) and NylB (dimer hydrolase) to fully break down the various forms of nylon oligomers into monomers. nih.govresearchgate.net

Design and Application as Biochemical Linkers and Probes

Integration of 6-Aminocaproic Acid as a Flexible Linker in Modified Peptides and Bioconjugates

Beyond its interactions with the fibrinolytic system, 6-aminocaproic acid (Ahx) is widely utilized in biotechnology and chemical synthesis as a flexible linker or spacer molecule. nih.govbiosynth.com Its structure, featuring a terminal amine group and a terminal carboxylic acid group connected by a five-carbon methylene (B1212753) chain, makes it an ideal building block for this purpose. nih.govresearchgate.net

The hydrophobic and flexible nature of the Ahx chain allows it to connect different molecular moieties without imposing significant conformational constraints or causing steric hindrance. biosynth.comresearchgate.net This is particularly valuable in the design of complex bioconjugates, such as modified peptides, antibody-drug conjugates, and diagnostic probes. biosynth.com

Key applications include:

Peptide Modification: Ahx can be inserted between amino acid residues in a peptide sequence or attached to its terminus to alter its properties or to link it to another molecule, such as a fluorophore or a drug. biosynth.commerckmillipore.com

Avoiding Steric Hindrance: When labeling a peptide or protein with a bulky tag (e.g., biotin), an Ahx spacer can be placed between the biomolecule and the tag to ensure that the binding affinity of the biomolecule to its target is not compromised. biosynth.com

Stabilizing Structures: It can be used to generate protein dimers or to link an unstable protein to its binding partner, thereby stabilizing the complex. biosynth.com

Improving Assay Performance: The derivatization of short peptides with Ahx has been shown to enhance their hydrophobicity, which improves their coating efficiency on microplates for use in enzyme-linked immunosorbent assays (ELISA). merckmillipore.com

Drug Conjugation: An aminocaproic acid linker was used to synthesize an antisense oligodeoxynucleotide-doxorubicin conjugate, which showed remarkable stability and high activity in reversing multidrug resistance in cancer cells. nih.gov

The use of Ahx as a linker is a standard procedure in solid-phase peptide synthesis, where it can be treated much like a standard amino acid. researchgate.net

Development of Fluorescent this compound Derivatives for Pathway Tracing

The core structure of 6-aminocaproate is amenable to chemical modification for the development of probes used in pathway tracing and bioimaging. By attaching a fluorescent molecule (a fluorophore) to the 6-aminocaproate structure, researchers can create tools to visualize and track biological processes. While direct literature on fluorescent this compound is sparse, the principles are well-established through the creation of analogous fluorescent derivatives.

For instance, novel functionalized fluorescent dyes have been synthesized and coupled to various amino compounds. rsc.org One synthetic strategy involves reacting a dye precursor with a 6-bromohexanoic acid derivative, which then allows for coupling to amines. rsc.org This demonstrates the chemical feasibility of linking the 6-aminohexanoate structure to a fluorescent tag.

Furthermore, 6-aminocaproic acid itself has been used as a non-fluorescent linker to improve the properties of fluorescent probes. In one study, it was used as a hydrophobic linker to enhance the near-infrared fluorescence imaging and photothermal therapy capabilities of PEGylated indocyanine green, a fluorescent dye. medchemexpress.com

In neuroscience and cell biology, fluorescently-tagged molecules are essential for pathway tracing. Dextran-amines are widely used as intracellular tracers, and 6-aminocaproic acid has been employed as a reference standard or analog for lysine in experiments involving fluorescent quantification, highlighting its compatibility with fluorescence-based detection methods. uio.no Its use as an internal standard in high-performance liquid chromatography (HPLC) with fluorescence detection further underscores this compatibility. researchgate.netresearchgate.net The analysis of complex biological mixtures, such as those in studies of membrane protein assembly, has also utilized aminocaproic acid in the preparation of samples for blue-native gel electrophoresis, a technique often followed by fluorescent immunoblotting. nih.gov These examples collectively illustrate that the 6-aminocaproate moiety is a versatile scaffold for the development of fluorescent probes for pathway tracing and other bioanalytical applications.

Applications of Dodecyl 6 Aminocaproate in Advanced Materials Science and Engineering

Polymeric Materials and Bioplastics

The foundational components of dodecyl 6-aminocaproate, namely the dodecyl group and 6-aminocaproic acid, are instrumental in the development of advanced polymers and bioplastics. The unique properties of each component contribute to the synthesis of materials with tailored characteristics.

6-Aminocaproic Acid as a Monomer in Nylon Production and Polymer Engineering

6-Aminocaproic acid (6-ACA) is a crucial non-natural, straight-chain amino acid that serves as a fundamental monomer for polymer synthesis. researchgate.netnih.gov Its most prominent application is in the production of Nylon-6, a major engineering plastic valued for its excellent physical properties. acs.orgtue.nl Nylon-6 is a homopolymer of the AB-type, meaning it has a single amide bond per repeating unit, and it is synthesized from 6-ACA or its cyclic form, ε-caprolactam. tue.nlresearchgate.net

The polymerization process can occur directly from 6-aminocaproic acid through a polycondensation reaction or via the ring-opening polymerization of caprolactam. researchgate.netgoogle.com In the latter, the amide bond within the caprolactam molecule is broken, and the active groups on each side re-form two new bonds, incorporating the monomer into the growing polymer backbone. google.com To achieve the desirable mechanical properties of Nylon-6, a weight average molar mass of 15,000–20,000 g/mol is typically required. tue.nl The flexible and hydrophobic nature of the 6-aminohexanoic acid structural element is a key contributor to the final properties of the polyamide. mdpi.com

Bioplastics Production from 6-Aminocaproate and Related Non-Natural Amino Acids

In the pursuit of sustainable alternatives to petrochemical-based plastics, significant research has focused on the microbial production of monomers for bioplastics. nih.gov Non-natural straight-chain amino acids like 6-aminocaproate are ideal candidates for synthesizing polymeric bioplastics because their primary amine and carboxylic acid groups are perfect functional groups for polymerization. nih.govresearchgate.net

Metabolic engineering of microorganisms such as Escherichia coli has enabled the biosynthesis of 6-aminocaproic acid from renewable feedstocks. nih.govnih.gov Researchers have successfully engineered synthetic pathways for the fermentative production of 6-aminocaproic acid. researchgate.netacs.org One such pathway, starting from 2-oxoglutarate, yielded 6-aminocaproic acid levels up to 160 mg/L in lab-scale batch fermentations. acs.orgnih.gov In another approach, an artificial iterative carbon-chain-extension cycle was constructed in E. coli, which demonstrated the simultaneous production of 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate. nih.gov This engineered system achieved a yield of 46.96 mg/L of 6-aminocaproate after 8 hours of in vitro enzyme catalysis. nih.gov These advancements highlight the potential for large-scale, sustainable production of 6-aminocaproate for the bioplastics industry. acs.orgnih.gov

Table 1: Microbial Production of 6-Aminocaproate

| Host Microorganism | Biosynthetic Strategy | Production Titer | Reference |

|---|---|---|---|

| Escherichia coli | Implementation of ketoacid elongation pathway | 160 mg/L (batch fermentation) | acs.orgnih.gov |

| Escherichia coli | Artificial iterative carbon-chain-extension cycle | 46.96 mg/L (in vitro, 8h) | nih.gov |

| Escherichia coli | Engineered strain with multiple plasmids | 24.12 mg/L (in vivo) | researchgate.net |

Hydrogel Systems and Self-Assembly

The amphiphilic nature of this compound derivatives, combining a long hydrophobic alkyl chain with a hydrophilic amino acid group, makes them excellent candidates for the construction of "smart" materials like stimuli-responsive hydrogels.

This compound Derivatives in Stimuli-Responsive Hydrogel Formulation

Stimuli-responsive hydrogels are advanced materials that undergo phase transitions in response to external triggers like pH, temperature, or light. nih.govscienceopen.com Derivatives of this compound have been used to create such systems. In one study, a series of dipeptides was synthesized where a C-terminal was coupled with dodecyl (C12) amine, and the N-terminal was protected with amino acids of varying chain lengths, including 6-aminocaproic acid (designated as D2P5). scispace.comresearchgate.net This specific derivative, a dodecyl amide of a dipeptide containing 6-aminocaproic acid, was shown to form a self-supporting, thixotropic hydrogel in water. scispace.comresearchgate.net Thixotropy is a property where the gel becomes fluid when agitated or stressed and returns to a gel state when at rest, which is valuable for applications like injectable drug delivery. researchgate.net

Furthermore, polymers incorporating 6-aminocaproic acid have been used to create pH-responsive hydrogels. For example, a hydrogel based on poly(acryloyl 6-aminocaproic acid) (PA6ACA) and a copolymer was designed to assemble in acidic environments and dissolve at neutral pH. mdpi.comencyclopedia.pub This transition is driven by the formation and elimination of intermolecular hydrogen bonds. mdpi.comencyclopedia.pub Such pH sensitivity is critical for applications targeting specific biological environments, like the acidic conditions of tumor tissues or different parts of the gastrointestinal tract. nih.gov

Supramolecular Assembly and Nanofibrillar Network Formation in Hydrogels

The formation of hydrogels from low molecular weight gelators like this compound derivatives is a process of supramolecular self-assembly. researchgate.net This process involves the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.netacs.org

The this compound dipeptide derivative (D2P5) self-assembles in water to form a nanofibrillar network, which entraps water to create the hydrogel structure. scispace.comresearchgate.net This three-dimensional fibrous network is crucial for the gel's mechanical properties and its ability to hold large amounts of water. scispace.com The combination of the hydrophobic dodecyl tail and the hydrogen-bonding capabilities of the amino acid and amide groups drives the assembly into these fibrillar architectures. scispace.com These self-assembled nanofibrillar networks mimic the structure of the natural extracellular matrix, making them promising for biomedical applications. scispace.com

Table 2: Properties of Dipeptide-Dodecyl Amine Hydrogelators

| Gelator | N-Terminal Amino Acid | Gelation pH | Appearance | Network Architecture |

|---|---|---|---|---|

| D2P1 | Glycine | 6.6 | Transparent (precipitate) | Intertwined fibers |

| D2P2 | β-Alanine | 6.6 | Transparent | Nanofibrillar |

| D2P3 | 4-Aminobutyric acid | 6.6 | Transparent | Nanofibrillar |

| D2P4 | 5-Aminovaleric acid | 6.6 | Transparent | Nanofibrillar |

| D2P5 | 6-Aminocaproic acid | 6.6 | Translucent | Nanofibrillar |

Source: Adapted from Banerjee et al., 2017. scispace.comresearchgate.net

Novel Material Architectures

The integration of this compound and its constituent parts into polymers and hydrogels is paving the way for novel material architectures with advanced functionalities. openaccessjournals.comscilit.com These architectures are not merely passive scaffolds but are designed to be dynamic and responsive. For instance, hydrogels made from acryloyl-6-aminocaproic acid have been fabricated to possess rapid autonomous self-healing capabilities, a property derived from a balance of hydrophilic and hydrophobic interactions within the polymer network. mdpi.com

The ability to engineer materials at the molecular level using building blocks like this compound allows for the creation of nanocomposites and hybrid materials with synergistic properties. openaccessjournals.com By combining the self-assembly characteristics of these molecules with other components like nanoparticles or conductive polymers, it is possible to design materials for a vast array of applications, from biomedical devices and tissue engineering scaffolds to advanced electronics and environmental remediation technologies. openaccessjournals.comidu.ac.id The precise control over non-covalent interactions afforded by these molecules is fundamental to the bottom-up fabrication of these complex and functional material architectures. acs.org

Potential as Building Blocks for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

This compound, a molecule possessing a unique combination of a long hydrophobic alkyl chain, a flexible aliphatic spacer, and reactive amino and ester functional groups, holds considerable potential as a versatile building block in the burgeoning fields of Metal-Organic Frameworks (MOFs) and supramolecular chemistry. Its amphiphilic and flexible nature allows for the rational design of advanced materials with tunable properties. The primary driving forces for the assembly of such materials are non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, as well as coordination bonding between the ligand and metal centers. mdpi.combeilstein-journals.org

The long dodecyl chain is a key feature that can be exploited to introduce hydrophobicity or even superhydrophobicity into MOF structures. mdpi.comresearchgate.net This is a significant advantage, as many conventional MOFs suffer from instability in the presence of moisture. By incorporating ligands with long alkyl chains, it is possible to create a hydrophobic barrier that protects the metal-ligand coordination bonds from hydrolysis, thereby enhancing the material's stability and durability. researchgate.net For instance, research has shown that the post-synthetic modification of MOFs with long alkyl chains can convert hydrophilic materials into hydrophobic or even superhydrophobic ones, with water contact angles exceeding 150°. mdpi.comresearchgate.net This strategy has been successfully employed to improve the performance of MOFs in applications such as oil-water separation. mdpi.com

The flexible 6-aminocaproate backbone of the molecule offers another avenue for the design of novel MOFs. Unlike rigid aromatic linkers that lead to predictable and often highly symmetric frameworks, flexible linkers can adopt various conformations, giving rise to dynamic and responsive materials. acs.orgnih.govnih.gov The conformational freedom of the aliphatic chain can lead to the formation of MOFs with unusual topologies and the ability to undergo structural changes in response to external stimuli such as guest molecules. acs.orgrsc.org This "breathing" behavior is highly desirable for applications in gas storage and separation, where the framework can adapt to accommodate different molecules.

The terminal amino and ester groups provide the necessary coordination sites for binding to metal ions, which are the nodes in the MOF structure. Amino groups have been widely utilized in the functionalization of MOFs, often introduced post-synthetically to enhance properties like CO2 capture. researchgate.net Both the amino and carboxylate/ester groups can act as ligands, coordinating with metal centers to form the extended network of the MOF. wikipedia.orguab.cat The ability of amino acids and their derivatives to coordinate with a wide variety of metal ions opens up a vast design space for creating new MOFs with tailored functionalities. uab.catacs.org

In the realm of supramolecular chemistry, the amphiphilic character of this compound is particularly advantageous. Molecules with a hydrophobic tail and a polar headgroup are known to self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. mdpi.comacs.orgmdpi.com The self-assembly of such peptide amphiphiles is driven by the hydrophobic collapse of the alkyl tails and the formation of intermolecular hydrogen bonds between the polar headgroups. acs.org This process can be harnessed to create soft materials like hydrogels and organogels with potential applications in biomedicine and nanotechnology. mdpi.combeilstein-journals.org

The table below summarizes the key structural features of this compound and their potential roles in the formation of MOFs and supramolecular assemblies, based on findings from related systems.

| Structural Feature | Potential Role in MOFs | Potential Role in Supramolecular Assemblies | Supporting Interactions |

| Dodecyl Chain | Induces hydrophobicity/superhydrophobicity; enhances stability against moisture. mdpi.comresearchgate.net | Drives self-assembly through hydrophobic collapse; forms the core of micelles or the hydrophobic layer in bilayers. acs.orgmdpi.com | Van der Waals forces |

| Flexible Hexanoate Backbone | Allows for the formation of dynamic, "breathing" frameworks; can lead to novel and complex topologies. acs.orgrsc.org | Provides conformational flexibility to the assembled nanostructures; can influence the packing and morphology of the assembly. nih.gov | Rotational freedom around single bonds |

| Amino Group (-NH2) | Acts as a primary coordination site for metal ions; can be a site for post-synthetic modification. researchgate.netacs.org | Participates in intermolecular hydrogen bonding, directing the self-assembly process. beilstein-journals.org | Coordination bonds, Hydrogen bonds |

| Ester Group (-COO-) | Can coordinate to metal centers, acting as a secondary binding site. uab.cat | Can participate in hydrogen bonding and dipole-dipole interactions, contributing to the stability of the assembly. mdpi.com | Coordination bonds, Hydrogen bonds, Dipole-dipole interactions |

Detailed research findings on molecules with similar characteristics further underscore the potential of this compound. For example, studies on Zr-based MOFs have shown that the use of aminoterephthalic acid linkers functionalized with long alkyl chains can lead to frameworks with high water contact angles and efficient oil-water separation capabilities. acs.org Similarly, the self-assembly of peptide amphiphiles with alkyl tails and peptide headgroups has been extensively studied, demonstrating the formation of well-defined one-dimensional nanostructures. acs.org

The following table presents a summary of research findings on analogous systems, highlighting the potential of this compound as a building block for advanced materials.

| System/Molecule Type | Key Findings | Relevance to this compound |

| Alkyl-functionalized Zr-MOFs | Introduction of long alkyl chains onto aminoterephthalic acid linkers resulted in MOFs with water contact angles of 150-154° and effective oil-water separation. acs.org | Demonstrates the potential of the dodecyl chain to impart superhydrophobicity and enhance the environmental stability of MOFs. |

| Peptide Amphiphiles | Molecules with a peptide headgroup and an aliphatic tail self-assemble into one-dimensional nanostructures (nanofibers) driven by β-sheet formation and hydrophobic collapse. acs.org | Suggests that this compound could self-assemble into well-defined nanostructures in solution. |

| Flexible Linker MOFs | The use of flexible linkers, such as those with sp3-hybridized carbons, can lead to dynamic frameworks that respond to guest molecules. acs.org | Highlights the potential of the flexible 6-aminocaproate backbone to create responsive and adaptive MOFs. |

| Amino Acid-based MOFs | Amino acids can act as efficient modulators in the synthesis of Zr-MOFs, controlling particle size and incorporating functional groups. researchgate.net | Indicates that the amino group in this compound can play a crucial role in directing the synthesis and functionalization of MOFs. |

Computational and Theoretical Studies on Dodecyl 6 Aminocaproate and Its Analogs

Molecular Dynamics Simulations to Elucidate Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like Dodecyl 6-aminocaproate.

The conformational flexibility of this compound is significant, primarily due to the rotatable bonds in its dodecyl tail and 6-aminocaproate linker. mdpi.com An MD simulation would track the trajectory of each atom, revealing the molecule's preferred shapes and the transitions between them. mpg.de For a molecule with its amphiphilic nature, simulations in different environments, such as in a vacuum, in water, or at a lipid-water interface, would be particularly insightful. d-nb.info

In an aqueous environment, the hydrophobic dodecyl chain would likely adopt a collapsed or folded conformation to minimize its contact with water molecules, while the polar 6-aminocaproate head group would remain exposed to the solvent. In contrast, within a lipid bilayer, the dodecyl tail would likely extend and align with the lipid acyl chains, while the head group would position itself at the polar interface. nih.govnih.gov

The results of MD simulations can be used to generate a free energy landscape, which maps the stability of different conformations. mpg.de This landscape would highlight the low-energy, and therefore most probable, conformations of this compound under specific conditions. Understanding this landscape is crucial for predicting how the molecule will behave and interact in various biological and material systems. For instance, the shape it adopts will dictate its ability to permeate membranes or self-assemble into larger structures. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. wikigenes.org These analyses correlate the structural or physicochemical properties of a series of compounds with their biological activity or other target properties. africaresearchconnects.comajbasweb.com

For this compound and its analogs, a QSAR study could explore how variations in its structure affect a specific activity, such as its ability to enhance transdermal drug delivery. mdpi.comresearchgate.net Key structural features that could be varied include the length of the alkyl chain, the structure of the amino acid portion, and the nature of the ester linkage.

Research on analogous amino acid esters has provided insights that can be extrapolated to this compound. For example, studies on N-benzoyl amino esters have shown that antifungal activity is sensitive to the side chain of the amino acid and substituents on the aromatic ring. scielo.org.mx In another study on phosphoramidates containing amino acid esters, it was found that anticholinesterase activity was inversely correlated with the steric bulk of p-aryl substituents and directly correlated with the bulkiness of the alkyl groups in the amino acid moieties. africaresearchconnects.com It was also noted that strong π-electron acceptor substituents enhanced inhibition, while electron-donating groups from the amino acids reduced it. africaresearchconnects.com

A hypothetical QSAR study on a series of alkyl 6-aminocaproate analogs might investigate the effect of alkyl chain length on a particular biological activity. The findings could be summarized in a data table as follows:

| Compound | Alkyl Chain Length | Lipophilicity (logP) | Biological Activity (Relative Units) |

| Methyl 6-aminocaproate | 1 | -0.5 | 5 |

| Ethyl 6-aminocaproate | 2 | 0.0 | 10 |

| Butyl 6-aminocaproate | 4 | 1.0 | 25 |

| Octyl 6-aminocaproate | 8 | 3.0 | 80 |

| This compound | 12 | 5.0 | 100 |

This table is illustrative and based on general principles of QSAR where increasing lipophilicity often correlates with increased activity for certain biological interactions, up to a certain point.

Such an analysis would allow for the development of a mathematical model that could predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds. scispace.com

Computational Modeling of Molecular Interactions with Biological and Material Interfaces

The amphiphilic character of this compound suggests that it will preferentially accumulate at interfaces, such as cell membranes (lipid bilayers) or the surface of polymeric materials. nih.govmdpi.com Computational modeling can provide a detailed picture of these interactions.

MD simulations are a primary tool for this purpose. A simulation box containing a lipid bilayer, water, and molecules of this compound can be constructed to observe how the compound partitions into the membrane. nih.govconicet.gov.ar Key parameters to analyze would include:

Depth of Insertion: How deeply the dodecyl tail penetrates the hydrophobic core of the bilayer.

Orientation: The angle of the molecule with respect to the membrane normal.

Interaction Energies: The energetic contributions of van der Waals and electrostatic interactions between the compound and the lipid and water molecules. nih.gov

Studies on similar molecules interacting with lipid bilayers have shown that the hydrophobic tail tends to align with the lipid acyl chains to maximize favorable van der Waals contacts, while the polar head group engages in hydrogen bonding and electrostatic interactions with the lipid head groups and surrounding water. nih.govcore.ac.uk The presence of the amino group in this compound could lead to specific electrostatic interactions with negatively charged lipids, such as phosphatidylserine. conicet.gov.ar

The following table illustrates the kind of data that could be obtained from such simulations to compare the interaction of this compound with different types of interfaces.

| Interface | Mean Insertion Depth (Å) | Interaction Energy (kcal/mol) | Predominant Interacting Groups |

| DPPC Lipid Bilayer | 15 | -25 | Phosphate, Choline |

| Anionic Lipid Bilayer | 18 | -35 | Phosphate, Serine |

| Hydrophobic Polymer Surface | 12 | -18 | Polymer Backbone |

| Hydrophilic Polymer Surface | 5 | -10 | Hydroxyl, Amide Groups |

This table is a hypothetical representation of potential findings from molecular modeling studies.

These simulations can reveal how this compound might alter the properties of the interface, such as membrane fluidity or the permeability of a material. This information is critical for applications like drug delivery systems or biocompatible coatings. nih.govmdpi.com

Quantum Mechanical Calculations for Energetic Characterization

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetic properties of molecules with high accuracy. arxiv.org For this compound, QM methods can be used to calculate a variety of fundamental properties that are not directly accessible through classical methods like MD.

Key properties that can be calculated using QM include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Partial Atomic Charges: The distribution of electron density across the molecule, which is crucial for understanding electrostatic interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for assessing the molecule's reactivity. google.com

Reaction Energetics: The energy changes associated with chemical reactions, such as hydrolysis of the ester bond.

A study on the production of 6-aminocaproate mentioned that quantum mechanical calculations could predict the impact of different functional groups on reaction barriers. researchgate.netbiorxiv.org For this compound, QM calculations could be used to determine the energy barrier for its hydrolysis, providing insight into its stability. A patent for antimicrobial peptides incorporating 6-aminocaproic acid also described the use of QM descriptors like HOMO, LUMO, and heat of formation in their models. google.com

The table below presents hypothetical data that could be generated from QM calculations for this compound.

| Property | Calculated Value | Unit |

| Heat of Formation | -150.5 | kcal/mol |

| Dipole Moment | 2.8 | Debye |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | 1.2 | eV |

| Hydrolysis Energy Barrier | 25 | kcal/mol |

This table contains plausible, hypothetical values for illustrative purposes.

These energetic characterizations are essential for a complete understanding of the molecule's intrinsic properties and reactivity. They can also be used to parameterize the force fields used in classical MD simulations, leading to more accurate and reliable simulation results.

Future Research Directions and Emerging Paradigms in Dodecyl 6 Aminocaproate Research

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The conventional synthesis of Dodecyl 6-aminocaproate relies on the esterification of 6-aminocaproic acid with 1-dodecanol (B7769020). chemsrc.com Both precursors are typically derived from petrochemical sources, which raises concerns about sustainability. Future research is increasingly focused on developing green and sustainable production routes.

A primary area of exploration is the biosynthesis of the 6-aminocaproic acid (6-ACA) precursor. nih.gov Significant progress has been made in engineering microbial cell factories, such as Escherichia coli and Pseudomonas taiwanensis, to produce 6-ACA from renewable feedstocks. researchgate.netmdpi.comresearchgate.net These biosynthetic pathways often start from biomass-derived intermediates, representing a major shift away from petroleum-based synthesis. researchgate.net For instance, researchers have developed pathways to produce 6-ACA from cyclohexanol (B46403) or even directly from sugars, bypassing traditional chemical processes. researchgate.net One novel approach involves an artificial recursive carbon-chain-extension cycle in E. coli that can generate not only 6-ACA but also other nonnatural straight-chain amino acids. researchgate.net

Similarly, research into the sustainable production of 1-dodecanol (lauryl alcohol) from renewable resources like plant oils and algal lipids is gaining traction. nih.gov The integration of these bio-based routes for both 6-ACA and 1-dodecanol will enable the fully sustainable production of this compound. Future work will likely focus on optimizing enzyme efficiency, improving fermentation yields, and scaling up these bioprocesses for industrial viability. researchgate.net

Table 1: Comparison of Synthetic Approaches for 6-Aminocaproic Acid (6-ACA)

| Synthesis Route | Precursors | Key Features | Research Direction |

| Chemical Synthesis | Cyclohexane, Phenol | Multi-step, high energy, petroleum-based. nih.gov | Process optimization for efficiency and reduced environmental impact. |

| Chemo-enzymatic | Lysine (B10760008) | Combines fermentation-derived lysine with chemical conversion steps. researchgate.net | Improving catalyst efficiency and reducing process steps. |

| Whole-Cell Biocatalysis | Cyclohexane, Cyclohexanol | Uses engineered microbes (e.g., Pseudomonas) under milder conditions. mdpi.comresearchgate.net | Enhancing enzyme stability and substrate tolerance in host organisms. |

| Fermentation | Glucose, Biomass | Engineered E. coli pathways for de novo synthesis from simple sugars. researchgate.netresearchgate.net | Metabolic engineering to increase carbon flux towards 6-ACA and improve titers. |

Advanced Characterization Methodologies for Complex Interactions

This compound is recognized for its role as a transdermal permeation enhancer, a function that stems from its complex interactions with the lipids of the stratum corneum. mdpi.comnih.gov While traditional methods like Franz diffusion cells have been instrumental, future research will employ more advanced methodologies to elucidate these interactions at a molecular level. cuni.cz

Advanced spectroscopic and microscopic techniques are central to this endeavor. High-resolution imaging methods can visualize the effects of the enhancer on skin structure. Furthermore, biophysical techniques such as neutron and X-ray scattering can provide detailed information on how this compound perturbs the highly organized lipid lamellae of the skin barrier.

Capillary electrophoresis and advanced mass spectrometry (MS) techniques will allow for sensitive detection and characterization of the compound and its metabolites within skin layers. dovepress.comnih.gov These methods can help track the compound's fate and understand its mechanism, including its previously reported interaction with carbon dioxide to form an active ammonium (B1175870) carbamate (B1207046) species, Transkarbam 12. cuni.czresearchgate.netresearchgate.net Studying its interactions with model lipid membranes (liposomes) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and calorimetry will provide quantitative data on its partitioning behavior and thermodynamic effects on lipid bilayers.

Rational Design of Derivatives for Targeted Biophysical Modulation

Future research will move beyond serendipitous discovery towards the rational design of this compound derivatives for specific applications. This involves a systematic investigation of structure-activity relationships (SAR) to tailor the molecule's properties. By modifying the length of the dodecyl alkyl chain, the structure of the aminocaproate backbone, or the nature of the polar head group, new analogues can be created with fine-tuned biophysical characteristics. mdpi.comcuni.czcuni.cz

For example, altering the hydrophobicity can modulate its interaction with lipid membranes, potentially leading to enhancers optimized for specific drugs or skin conditions. mdpi.com Introducing different functional groups could impart new properties, such as pH-responsiveness or specific binding affinities. frontiersin.org The 6-aminohexanoic acid portion itself is a flexible linker, and modifying its length or rigidity could significantly impact the molecule's function. nih.govmdpi.com This rational design approach, which has been applied successfully to other bioactive molecules, will enable the development of next-generation derivatives with enhanced efficacy and specificity. google.com

Integration into Multi-Functional Hybrid Materials and Supramolecular Systems

The unique amphiphilic structure of this compound, combining a flexible polar head group with a hydrophobic tail, makes it an attractive building block for advanced materials. nih.govscispace.com Future research will explore its integration into multi-functional hybrid materials and supramolecular assemblies.

The 6-aminocaproic acid component is the monomer for Nylon-6, a widely used polyamide. nih.gov This connection suggests the potential for this compound to be incorporated into polymer systems, acting as a surface modifier or a functional additive in nanocomposites. acs.orgcambridge.org For instance, it could be used in the formation of injectable, self-healing hydrogels, where its amphiphilic nature could help to structure the material and facilitate the encapsulation of therapeutic agents. scispace.comresearchgate.netnih.gov

In supramolecular chemistry, the non-covalent interactions of the amino and ester groups, along with the hydrophobic drive of the dodecyl chain, can be harnessed to create self-assembling systems like micelles, vesicles, or liquid crystals. frontiersin.orgfrontiersin.org These organized structures could serve as nanocarriers for drug delivery. By combining this compound with other functional molecules, such as macrocycles (e.g., pillararenes) or conductive polymers, researchers can develop sophisticated, stimuli-responsive hybrid materials for applications in biosensing, tissue engineering, and controlled release systems. frontiersin.orgmdpi.com

Computational Chemistry and Artificial Intelligence in Predictive Modeling for this compound Research

The fields of computational chemistry and artificial intelligence (AI) are set to revolutionize research on this compound. These in silico tools offer powerful predictive capabilities that can accelerate discovery and reduce reliance on costly and time-consuming experiments.

Molecular dynamics (MD) simulations can provide atomistic-level insights into how this compound and its derivatives interact with lipid bilayers, revealing the precise mechanisms of permeation enhancement. acs.org These simulations can predict how changes in molecular structure will affect its behavior, guiding the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, particularly artificial neural networks (ANNs), can be trained on existing experimental data to predict the skin permeation-enhancing activity of novel, untested molecules. jst.go.jp This allows for the high-throughput virtual screening of large chemical libraries to identify the most promising candidates for synthesis and testing. nih.gov

Furthermore, AI can be employed to optimize biosynthetic pathways for sustainable production by modeling complex metabolic networks and identifying key genetic modifications to improve yields. acs.orggoogle.com As more data is generated, these predictive models will become increasingly accurate, creating a synergistic cycle of computational prediction and experimental validation that will drive future innovation in this compound research. nih.gov

Q & A

Q. What emerging technologies could revolutionize the study of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.